7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its chloro, isobutyl, and carbaldehyde functional groups, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1-isobutyl-2-chloro-1H-benzimidazole, followed by formylation to introduce the carbaldehyde group. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for halogen substitution reactions.
Major Products Formed:
Oxidation: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-amine or 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-ol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used in drug discovery and development.
Medicine: In the medical field, derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other functional materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins, receptors, or nucleic acids.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure with a methoxyethyl group instead of isobutyl.
1H-benzo[d]imidazole-2-carbaldehyde: A simpler analog without the chloro and isobutyl groups.
7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the isobutyl group.
Uniqueness: 7-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
7-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)6-15-11(7-16)14-10-5-3-4-9(13)12(10)15/h3-5,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBZTJYDFXDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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